molecular formula C8H6N2O B1310561 Pyrazolo[1,5-a]pyridine-5-carbaldehyde CAS No. 474432-59-2

Pyrazolo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B1310561
CAS No.: 474432-59-2
M. Wt: 146.15 g/mol
InChI Key: HPALNHOPSODBEP-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-5-carbaldehyde: is a heterocyclic compound with the molecular formula C8H6N2O. It is a fused bicyclic structure consisting of a pyrazole ring fused to a pyridine ring, with an aldehyde functional group at the 5-position of the pyridine ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole-3-amine with (hetero)aromatic aldehydes in the presence of a copper mediator . Another approach includes the use of calcium carbide as a solid alkyne source instead of flammable and explosive gaseous acetylene .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: Pyrazolo[1,5-a]pyridine-5-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: The compound is also used in the development of materials with specific properties, such as optoelectronic devices and sensors .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. For example, some derivatives act as inhibitors of specific kinases or enzymes, thereby modulating cellular processes .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.

    Pyrazolo[3,4-b]pyridine: Another fused pyrazole compound with a different ring fusion pattern.

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-2-4-10-8(5-7)1-3-9-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPALNHOPSODBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450744
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474432-59-2
Record name Pyrazolo[1,5-a]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine-5-carbaldehyde
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